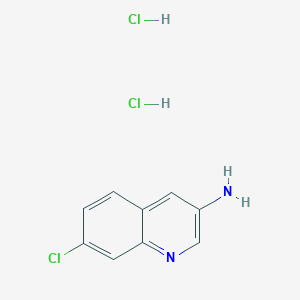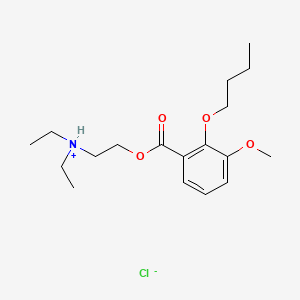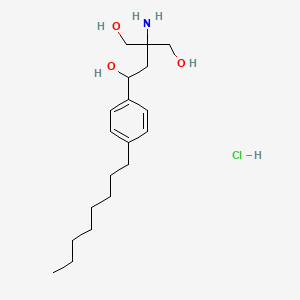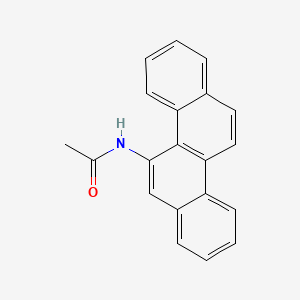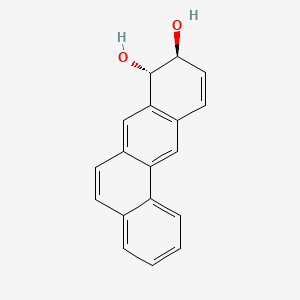
trans-8,9-Dihydro-benz(a)anthracene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H14O2 and a molecular weight of 262.3026 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol typically involves the reduction of benz(a)anthracene derivatives. One common method is the catalytic hydrogenation of benz(a)anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a controlled temperature to ensure selective reduction.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It is also studied for its photophysical and photochemical properties .
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a metabolic intermediate in the activation of carcinogenic polycyclic aromatic hydrocarbons. It is also studied for its effects on cellular processes and DNA interactions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials. Its derivatives are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mécanisme D'action
The mechanism of action of trans-8,9-Dihydro-benz(a)anthracene-8,9-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to potential mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes and epoxide hydrolase, resulting in the formation of dihydrodiol epoxides that can interact with cellular nucleic acids .
Comparaison Avec Des Composés Similaires
Benzo[a]anthracene: A parent compound with similar aromatic structure but without the dihydroxy groups.
Trans-3,4-Dihydroxy-3,4-dihydro-benzo[a]anthracene: Another dihydroxy derivative with different substitution positions.
Trans-5,6-Dihydroxy-5,6-dihydro-benzo[a]anthracene: A similar compound with hydroxyl groups at different positions.
Uniqueness: Trans-8,9-Dihydro-benz(a)anthracene-8,9-diol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. The position of the hydroxyl groups affects its interaction with enzymes and its potential to form DNA adducts .
Propriétés
Numéro CAS |
67262-34-4 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(8S,9S)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m0/s1 |
Clé InChI |
PPTMSKIRGLLMJB-ROUUACIJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@@H]([C@H]4O)O)C=C32 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
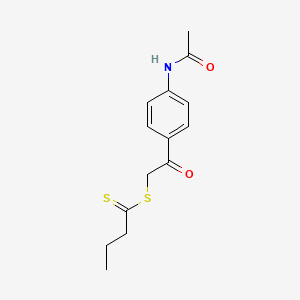


![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
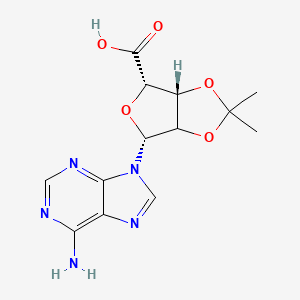
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)

